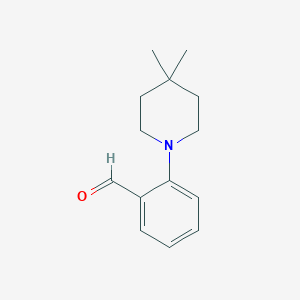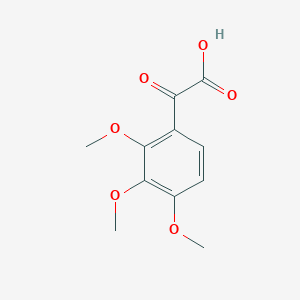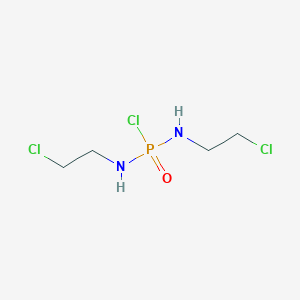![molecular formula C26H38N2O8S2 B12278183 tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate are organic compounds that belong to the class of sulfonylcarbamates. These compounds are characterized by the presence of a sulfonyl group attached to a carbamate moiety. They are used in various chemical reactions and have applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
tert-Butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate can be synthesized by reacting tert-butyl carbamate with 4-methylphenylsulfonylmethyl chloride under similar conditions. The reaction is usually monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The products are then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as inhibitors of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of these compounds involves the interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A related compound used in similar applications.
tert-Butyl N-(4-methylphenyl)carbamate: Another sulfonylcarbamate with similar properties
Uniqueness
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate are unique due to their specific structural features, which confer distinct reactivity and biological activity. Their ability to undergo various chemical reactions and interact with molecular targets makes them valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C26H38N2O8S2 |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |
InChI |
InChI=1S/2C13H19NO4S/c1-10-6-8-11(9-7-10)19(16,17)14(5)12(15)18-13(2,3)4;1-10-5-7-11(8-6-10)19(16,17)9-14-12(15)18-13(2,3)4/h6-9H,1-5H3;5-8H,9H2,1-4H3,(H,14,15) |
Clave InChI |
HGEMCQGVWYEFFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B12278101.png)

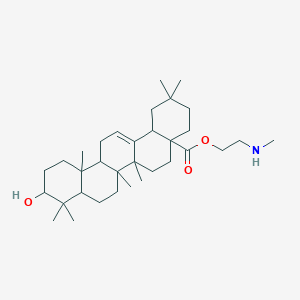
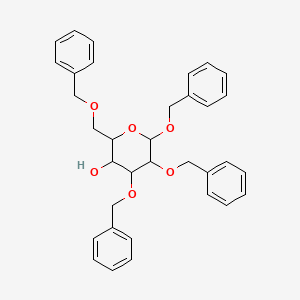

![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)
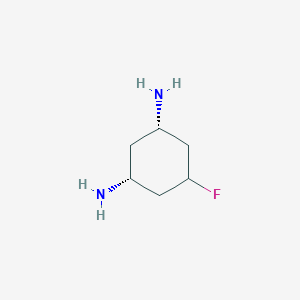
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
